N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide
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Overview
Description
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide typically involves the reaction of 6-methoxyindole with an appropriate epoxide and carboxamide precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes such as apoptosis and cell proliferation . The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide:
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]oxirane-2-carboxamide: A fluorinated analog with potentially different reactivity and biological properties.
Uniqueness
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is unique due to the presence of both the methoxy group on the indole ring and the oxirane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-10-2-3-11-9(7-16-12(11)6-10)4-5-15-14(17)13-8-19-13/h2-3,6-7,13,16H,4-5,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPDQLSCOHSRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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